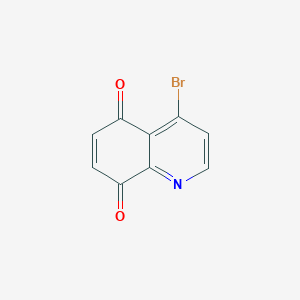

4-Bromoquinoline-5,8-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H4BrNO2 |

|---|---|

Molecular Weight |

238.04 g/mol |

IUPAC Name |

4-bromoquinoline-5,8-dione |

InChI |

InChI=1S/C9H4BrNO2/c10-5-3-4-11-9-7(13)2-1-6(12)8(5)9/h1-4H |

InChI Key |

VVFJLMJKDHFKEO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)C2=NC=CC(=C2C1=O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromoquinoline 5,8 Dione

Retrosynthetic Analysis and Strategic Disconnections for the 4-Bromoquinoline-5,8-dione Core

Retrosynthetic analysis of this compound suggests several strategic disconnections. The primary approach involves disconnecting the bromine atom, leading back to the quinoline-5,8-dione core. This parent structure can be further simplified by disconnecting the dione (B5365651) functionality, which points to precursors like 5,8-dimethoxyquinoline (B1605891) or 5-hydroxyquinoline. nih.govarkat-usa.org An alternative strategy involves the disconnection of the pyridine (B92270) ring of the quinoline (B57606) system, suggesting a construction from a substituted aniline (B41778) derivative.

Precursor Selection and Preparation for Quinoline-5,8-dione Synthesis

The synthesis of the core quinoline-5,8-dione structure is a critical preliminary step. Common precursors include 5-hydroxyquinoline, 8-hydroxyquinoline (B1678124), and 5,8-dimethoxyquinolines. nih.govarkat-usa.org

Oxidation of Hydroxyquinolines: 5-Hydroxyquinoline can be oxidized to quinoline-5,8-dione in high yields. A frequently used method employs [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) in a mixture of acetonitrile (B52724) and water. arkat-usa.org Similarly, 8-hydroxyquinoline can be oxidized to the same dione. arkat-usa.orgscispace.com

Oxidative Demethylation: 5,8-Dimethoxyquinolines serve as effective precursors, undergoing oxidative demethylation to yield the quinoline-5,8-dione core with high efficiency (>90%). nih.gov These dimethoxyquinoline precursors can be synthesized from 2,5-dimethoxyaniline (B66101) derivatives through a modified Skraup reaction, although this step can have lower yields. nih.gov

Direct Bromination Approaches to Quinoline-5,8-diones

Direct bromination of the pre-formed quinoline-5,8-dione is a straightforward approach to introduce the bromine atom at the desired C4 position.

Electrophilic Bromination Mechanisms and Regioselectivity at the C4 Position

The introduction of a bromine atom onto the quinoline-5,8-dione ring system is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is influenced by the electronic nature of the quinoline-5,8-dione core. The electron-withdrawing character of the dione moiety deactivates the carbocyclic ring towards electrophilic attack. However, the precise control of reaction conditions can direct bromination to specific positions. While direct bromination at the C4 position is a desired transformation, the literature more commonly describes bromination at other positions, such as C6 and C7, depending on the existing substituents on the quinoline ring. For instance, the presence of an amino group at C6 directs electrophilic substitution to the C7 position.

Theoretical analyses, such as ab initio calculations, can be employed to predict the positional selectivity in electrophilic aromatic brominations, and these predictions often align well with experimental outcomes. nih.gov

Radical Bromination Strategies and Optimization for this compound

Radical bromination presents an alternative pathway. Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) under photocatalytic conditions have been used for the bromination of quinoline derivatives. researchgate.net This method can lead to bromination on the quinoline ring system. Optimization of these conditions would be necessary to achieve selective bromination at the C4 position of quinoline-5,8-dione.

Cyclization and Oxidation Pathways Incorporating Bromine Substituents

An alternative to direct bromination is the construction of the quinoline ring from precursors that already contain a bromine atom.

One such strategy involves the electrophilic cyclization of N-(2-alkynyl)anilines. researchgate.net This method can produce 3-haloquinolines in moderate to good yields. researchgate.netacs.org While this provides a route to bromoquinolines, subsequent oxidation would be required to form the 5,8-dione.

Another approach starts with the bromination of 8-hydroxyquinoline to yield 5,7-dibromo-8-hydroxyquinoline. ripublication.comsysu.edu.cn This intermediate can then be oxidized to give 7-bromoquinoline-5,8-dione. ripublication.comsysu.edu.cn While this specific example leads to a 7-bromo derivative, the principle of brominating a precursor before oxidation and cyclization remains a viable strategy for accessing other bromoquinoline-5,8-dione isomers.

Comparative Analysis of Synthetic Efficiency, Yields, and Selectivity across Different Methods

The efficiency, yield, and selectivity of the synthetic methods for bromoquinoline-5,8-diones vary significantly.

| Method | Precursor | Reagents and Conditions | Product | Yield | Reference |

| Oxidation | 5-Hydroxyquinoline | Iodobenzene diacetate (PIDA), MeCN/H₂O | Quinoline-5,8-dione | >95% | |

| Oxidative Demethylation | 5,8-Dimethoxyquinolines | Oxidizing agent | Quinoline-5,8-dione | >90% | nih.gov |

| Electrophilic Bromination | 7-Methoxyquinoline-5,8-dione | Br₂ in acetic acid, 0–5°C | 6-Bromo-7-methoxyquinoline-5,8-dione | 65–72% | |

| Electrophilic Bromination | 7-Methoxyquinoline-5,8-dione | N-Bromosuccinimide (NBS) in DMF | 6-Bromo-7-methoxyquinoline-5,8-dione | 68–75% | |

| Bromination and Oxidation | 8-Hydroxyquinoline | 1. Br₂/MeOH, NaHCO₃ 2. Conc. H₂SO₄, HNO₃ | 7-Bromoquinoline-5,8-dione | 82.9% (bromination), 97.9% (oxidation) | ripublication.com |

| Conversion of Hydroxy to Bromo | Quinolin-4-ol | Phosphorus tribromide in DMF | 4-Bromoquinoline (B50189) | 88% | chemicalbook.com |

Direct oxidation of hydroxyquinolines and oxidative demethylation of dimethoxyquinolines are highly efficient for producing the core quinoline-5,8-dione structure. nih.gov Direct bromination of substituted quinoline-5,8-diones can provide good yields, with regioselectivity being highly dependent on the directing effects of existing substituents. The synthesis of 4-bromoquinoline from quinolin-4-ol using phosphorus tribromide is reported to have a high yield of 88%, suggesting that subsequent oxidation could be a viable route to this compound. chemicalbook.com

Catalytic and Green Chemistry Approaches in the Synthesis of this compound

The synthesis of quinoline derivatives, including bromo-substituted quinoline-5,8-diones, has traditionally involved methods that may not align with the principles of green chemistry. However, recent research has focused on developing more environmentally benign and efficient catalytic systems.

One green approach involves the use of photosensitizers in the oxidation of 8-hydroxyquinolines. For instance, the photooxygenation of substituted 8-hydroxyquinolines using tetraphenylporphyrin (B126558) (TPP) as a photosensitizer with visible light and oxygen has been shown to produce quinoline-5,8-quinones in yields ranging from 50% to 89%. researchgate.net In a similar vein, methylene (B1212753) blue has been used as a photosensitizer for the photooxidation of 8-hydroxyquinoline, yielding quinoline-5,8-quinone in 64%-70% yields. researchgate.net These methods are advantageous as they utilize mild conditions and readily available oxygen as the oxidant.

Palladium-catalyzed reactions are pivotal in the synthesis and functionalization of halo-substituted quinolines. For instance, the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, is used to react 6,7-dibromoquinoline-5,8-dione (B3062177) with terminal alkynes. smolecule.comresearchgate.netresearchgate.net Modifications to the conventional Sonogashira coupling have been explored to enhance its green profile, such as conducting the reaction in the absence of copper, which can cause undesirable homocoupling, and using tetrabutylammonium (B224687) fluoride (B91410) trihydrate (TBAF·3H2O) as a more environmentally friendly base than traditional amines. researchgate.net

Furthermore, Suzuki-Miyaura cross-coupling reactions, also palladium-catalyzed, are employed to create new aryl derivatives from bromo-substituted quinolinediones by reacting them with aryl boronic acids. smolecule.com Research has shown that Pd(PPh₃)₄ is an efficient catalyst for such transformations. acs.org The development of these catalytic methods allows for the creation of diverse quinoline derivatives under relatively mild conditions.

Metal-free synthesis of quinoline derivatives represents another significant green chemistry approach. For example, a method for synthesizing 3-bromoquinoline (B21735) derivatives involves the acid-promoted rearrangement of arylmethyl azides, which proceeds without the need for a metal catalyst. acs.org Another innovative, metal-free approach involves a thiol-mediated three-step ring expansion cascade to convert indoles into functionalized quinolines, which can be performed under mild and operationally simple conditions. nih.gov

The table below summarizes some catalytic approaches relevant to the synthesis of quinoline-dione systems.

| Catalyst/Reagent | Reaction Type | Substrate | Product Type | Key Features |

| Tetraphenylporphyrin (TPP) | Photooxygenation | 8-Hydroxyquinolines | Quinoline-5,8-quinones | Green method using visible light and O₂. researchgate.net |

| Methylene Blue | Photooxygenation | 8-Hydroxyquinoline | Quinoline-5,8-quinone | Green method, yields of 64-70%. researchgate.net |

| PdCl₂(PPh₃)₂ / TBAF·3H₂O | Sonogashira Coupling | 6,7-Dibromoquinoline-5,8-dione | Alkynylquinoline-5,8-diones | Copper-free, uses a greener base. researchgate.net |

| Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | Bromo-quinolinediones | Aryl-quinolinediones | Efficient for C-C bond formation. smolecule.comacs.org |

| Thiols | Cascade Reaction | Indole-tethered ynones | Functionalized Quinolines | Metal-free, mild conditions. nih.gov |

| Acid (e.g., HBr) | Rearrangement | Arylmethyl azides | 3-Bromoquinolines | Metal-free synthesis. acs.org |

Scalability Considerations for this compound Production

The scalability of synthetic routes for this compound and related compounds is a critical factor for their potential application in various fields. Several aspects of the synthesis must be considered to ensure that production can be transitioned from laboratory-scale to larger, industrial-scale manufacturing.

One of the primary considerations is the availability and cost of starting materials. The synthesis of 7-bromo-quinoline-5,8-dione, a closely related compound, starts from 8-hydroxyquinoline, which is a readily available precursor. niscpr.res.in The process involves bromination and subsequent oxidation. niscpr.res.in A synthetic route for 4-bromoquinoline involves the reaction of quinolin-4-ol with phosphorus tribromide in DMF, which has been performed on a gram scale with high yield (88%). chemicalbook.com

The reaction conditions themselves are crucial for scalability. For instance, a thiol-mediated cascade for synthesizing functionalized quinolines has been shown to be easily scalable, with one example demonstrating a 97% yield on a 1 mmol scale. nih.gov Similarly, the synthesis of dihydropyridone, a key intermediate in the total synthesis of streptonigrin (B15502) (which contains a quinoline-5,8-dione core), was successfully carried out on a 3.5 g scale using a ring-closing metathesis reaction with a catalyst loading that could be lowered without a significant drop in yield, although this increased the reaction time. acs.org

Continuous flow chemistry offers a promising avenue for scaling up the synthesis of quinoline derivatives. This technology can offer better control over reaction parameters, improved safety, and potentially higher yields compared to batch processes. For example, the preparation of 4- and 8-substituted quinolines has been successfully demonstrated using continuous flow conditions, resulting in a fast process with good yields. worktribe.com

Purification of the final product is another significant scalability factor. Methods that rely on extensive chromatographic purification may be viable at the lab scale but can become a bottleneck in large-scale production. Therefore, developing synthetic routes that yield high-purity products with minimal need for complex purification is essential. For example, in one synthesis of 4-bromoquinoline, the product was purified by silica (B1680970) gel column chromatography, a common laboratory technique. chemicalbook.com For industrial production, alternative purification methods like crystallization or distillation would be more practical.

The table below outlines key considerations for the scalability of this compound production.

| Consideration | Favorable Aspects for Scalability | Potential Challenges for Scalability |

| Starting Materials | Use of readily available and inexpensive precursors like 8-hydroxyquinoline. niscpr.res.in | Fluctuations in the price and availability of starting materials. |

| Reaction Yield | High-yielding steps, such as the 88% yield reported for the synthesis of 4-bromoquinoline. chemicalbook.com | Reactions with low yields or the formation of significant byproducts. |

| Reaction Conditions | Mild reaction conditions and the use of stable catalysts. nih.gov | Use of hazardous reagents or extreme temperatures/pressures. |

| Process Type | Continuous flow processes can offer better control and safety. worktribe.com | Batch processes may be less efficient and harder to control. |

| Purification | Processes that yield high-purity products requiring minimal purification. | Reliance on extensive chromatographic purification. chemicalbook.com |

| Catalyst Loading | Low catalyst loadings that maintain high yields. acs.org | High catalyst loadings increase cost and waste. |

Despite a comprehensive search for detailed experimental data on the chemical compound this compound, the specific spectroscopic and crystallographic information required to generate the requested article is not available in the public domain.

While the synthesis of this compound is mentioned in the scientific literature, specifically in a 2001 article in the Journal of Medicinal Chemistry by Delfour et al., the detailed characterization data necessary to populate the outlined sections is not provided in accessible abstracts or experimental sections. The available information confirms the compound's preparation from a precursor, 4-bromo-5,8-dimethoxyquinoline, but does not offer the specific FTIR, Raman, NMR, high-resolution mass spectrometry, X-ray crystallography, or UV-Vis data for the final dione product.

Without this direct experimental data, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on this compound. Generating content based on related compounds or theoretical values would violate the core instructions of the request. Therefore, the article cannot be created at this time.

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Bromoquinoline 5,8 Dione

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives and Absolute Configuration

The introduction of a chiral center to the 4-Bromoquinoline-5,8-dione scaffold would give rise to enantiomers, non-superimposable mirror images with distinct interactions with polarized light. CD and ORD are powerful, non-destructive techniques used to investigate the stereochemistry of chiral molecules.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ΔA) against wavelength. The presence of a "Cotton effect"—a characteristic positive or negative peak in the CD spectrum within an absorption band—provides crucial information about the absolute configuration of a stereocenter. For a chiral derivative of this compound, the carbonyl groups of the dione (B5365651) ring and the electronic transitions of the quinoline (B57606) system would act as chromophores. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict the CD spectra for different enantiomers. By comparing the experimentally obtained CD spectrum with the calculated spectra, the absolute configuration of the chiral derivative can be unambiguously assigned.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays this rotation, and similar to CD, exhibits Cotton effects in the regions of absorption. ORD and CD are intimately related through the Kronig-Kramers transforms and provide complementary information. The sign and magnitude of the Cotton effect in an ORD spectrum are characteristic of a particular enantiomer and can be used to determine its absolute configuration.

While specific experimental CD and ORD data for chiral derivatives of this compound are not readily found in published literature, the principles remain applicable. The expected analysis would involve synthesizing a chiral derivative, for instance, by introducing a chiral substituent, and then subjecting the purified enantiomers to CD and ORD spectroscopy.

Hypothetical Data Table for a Chiral Derivative of this compound:

| Spectroscopic Technique | Wavelength (nm) | Observed Effect | Interpretation |

| Circular Dichroism (CD) | 280-320 | Positive Cotton Effect | Corresponds to n→π* transition of the carbonyl group, indicative of a specific stereochemical arrangement. |

| Circular Dichroism (CD) | 240-270 | Negative Cotton Effect | Corresponds to π→π* transitions of the aromatic system, providing further conformational information. |

| Optical Rotatory Dispersion (ORD) | 290-330 | Positive Cotton Effect | Complementary to CD data, confirming the absolute configuration. |

Note: This table is illustrative and based on the expected behavior of similar chromophore-containing chiral molecules.

Photoelectron Spectroscopy (XPS, UPS) for Surface and Electronic Structure Characterization

Photoelectron spectroscopy is a surface-sensitive technique that provides information about the elemental composition and electronic state of the elements within a material.

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), involves irradiating a sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment. For this compound, XPS would be able to identify the presence of carbon, nitrogen, oxygen, and bromine. High-resolution scans of the C 1s, N 1s, O 1s, and Br 3d regions would provide detailed information about the chemical states. For instance, the C 1s spectrum could be deconvoluted into separate peaks corresponding to C-C/C-H in the aromatic ring, C-N, C-Br, and C=O bonds. The binding energies would be sensitive to the electron-withdrawing effects of the bromine and oxygen atoms.

Ultraviolet Photoelectron Spectroscopy (UPS) uses ultraviolet photons to probe the valence electronic structure of a material. The resulting spectrum provides information about the molecular orbitals, particularly the highest occupied molecular orbital (HOMO). This is crucial for understanding the compound's reactivity, charge transport properties, and potential applications in organic electronics. The UPS spectrum of this compound would reveal the energy levels of the valence orbitals, which can be compared with theoretical calculations to gain a deeper understanding of its electronic properties.

Although specific experimental XPS and UPS studies on this compound are scarce, the expected data would be invaluable for surface characterization and for understanding its electronic behavior in thin films or as part of a composite material.

Expected Binding Energies from XPS Analysis of this compound:

| Element | Orbital | Expected Binding Energy (eV) | Chemical State Information |

| Carbon | C 1s | ~284.8 | Aromatic C-C, C-H |

| ~286.0 | C-N, C-Br | ||

| ~288.0 | C=O | ||

| Nitrogen | N 1s | ~400.0 | Pyridinic nitrogen in the quinoline ring |

| Oxygen | O 1s | ~532.0 | Carbonyl oxygen (C=O) |

| Bromine | Br 3d | ~70.5 | C-Br bond |

Note: These are approximate binding energies and can vary slightly depending on the specific chemical environment and instrument calibration.

Reactivity and Mechanistic Studies of 4 Bromoquinoline 5,8 Dione

Redox Chemistry of the Quinone Moiety in 4-Bromoquinoline-5,8-dione

The quinone ring is the defining feature of the molecule's redox chemistry. Quinones are well-known electroactive species capable of undergoing reversible two-electron, two-proton reduction to form hydroquinones.

The redox properties of this compound can be thoroughly investigated using electrochemical techniques, most notably cyclic voltammetry (CV). researchgate.net A typical cyclic voltammogram for a quinone derivative in an aqueous medium will show two quasi-reversible redox processes corresponding to a sequential two-step electron transfer. mdpi.com

First Reduction : The quinone (Q) accepts one electron to form a semiquinone radical anion (Q•-). Q + e- ⇌ Q•- (E1)

Second Reduction : The semiquinone radical anion accepts a second electron to form the hydroquinone (B1673460) dianion (Q2-). Q•- + e- ⇌ Q2- (E2)

The redox potentials (E1 and E2) are sensitive to the electronic environment of the quinone ring. The presence of the electronegative bromine atom at the C4 position and the fused pyridine (B92270) ring is expected to raise the redox potential, making the compound easier to reduce compared to simpler quinones like benzoquinone. The potentials are also highly dependent on the pH of the solution, as the anionic species can be protonated. researchgate.net

| Redox Process | Description | Typical Potential Range (vs. Ag/AgCl) |

|---|---|---|

| E1 (Q/Q•-) | First one-electron reduction | -0.1 V to -0.4 V |

| E2 (Q•-/Q2-) | Second one-electron reduction | -0.7 V to -1.1 V |

The mechanism of electron transfer to the quinone moiety is a fundamental aspect of its chemical and biological activity. nih.gov Upon accepting a single electron from an electrode or a chemical reductant, this compound forms a semiquinone radical anion. mdpi.com This radical species is often stabilized by the delocalization of the unpaired electron over the entire aromatic system, including the quinone oxygens. The stability and lifetime of this radical anion are key determinants of the subsequent chemistry.

In biological systems, the one-electron reduction of quinones can lead to redox cycling. The semiquinone radical can transfer its electron to molecular oxygen to generate a superoxide (B77818) radical anion (O2•-), regenerating the parent quinone in the process. nih.gov This cycle can be repeated, leading to the production of reactive oxygen species (ROS).

While the formation of a radical cation through oxidation is theoretically possible, it is energetically unfavorable for an electron-deficient system like a quinone. The chemistry of this compound is therefore dominated by its behavior as an electron acceptor, leading to the formation of radical anions and dianions. mdpi.com

Cycloaddition Reactions Involving the Quinone Dienophile System

The electron-deficient nature of the quinone ring in this compound makes it a competent participant in various cycloaddition reactions. The double bond within the quinone system acts as a dienophile, readily reacting with suitable dienes and other unsaturated systems.

Diels-Alder Reactions with Diverse Diene Systems

Quinones are well-established dienophiles in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. scispace.comnih.govresearchgate.net The reactivity of this compound as a dienophile is enhanced by the electron-withdrawing nature of the two carbonyl groups and the bromine atom. This [4+2] cycloaddition typically proceeds with a conjugated diene, leading to the formation of a new, fused ring system.

The reaction is stereospecific, with the stereochemistry of the diene being retained in the product. wikipedia.orgmasterorganicchemistry.com For instance, a cis-diene will yield a cis-adduct. Furthermore, the reaction often exhibits endo selectivity, where the substituents on the dienophile are oriented towards the newly forming double bond in the transition state. wikipedia.org

While specific experimental data for Diels-Alder reactions of this compound is not extensively documented, its reactivity can be inferred from the behavior of analogous quinones. Electron-rich dienes are expected to react readily with this electron-poor dienophile. scispace.comstackexchange.com The regioselectivity of the reaction would be influenced by the electronic and steric effects of the substituents on both the diene and the dienophile.

Table 1: Expected Products from Diels-Alder Reactions of this compound with Representative Dienes

| Diene | Expected Product |

| 1,3-Butadiene | 6-Bromo-1,4,4a,10a-tetrahydroanthracene-9,10-dione |

| 2,3-Dimethyl-1,3-butadiene | 6-Bromo-2,3-dimethyl-1,4,4a,10a-tetrahydroanthracene-9,10-dione |

| Cyclopentadiene | A tricyclic adduct with a norbornene-like framework |

[2+3] and [2+2] Cycloaddition Pathways

Beyond the Diels-Alder reaction, this compound is a potential substrate for other cycloaddition pathways. In [2+3] cycloadditions, also known as 1,3-dipolar cycloadditions, the quinone can act as a dipolarophile, reacting with a 1,3-dipole to form a five-membered heterocyclic ring. wikipedia.orgmdpi.com

A prominent example of a 1,3-dipole is an azomethine ylide. The reaction of an azomethine ylide with a quinone can lead to the formation of pyrrolidine-fused structures. nih.govwikipedia.orgnih.gov The reaction is believed to proceed through a concerted mechanism, and the regioselectivity is governed by the frontier molecular orbitals of the reactants. wikipedia.org

[2+2] Cycloaddition reactions, involving the formation of a four-membered ring, are also a possibility, particularly under photochemical conditions. These reactions can occur between the carbon-carbon double bond of the quinone and an alkene, leading to a cyclobutane (B1203170) derivative.

Photochemical Transformations and Photoinduced Electron Transfer Processes

The presence of both a quinone moiety and a bromine atom makes this compound susceptible to a range of photochemical transformations. Upon absorption of light, the molecule can be promoted to an excited state, which can then undergo various reactions. nih.gov

The photochemistry of haloquinones can involve several pathways, including photodimerization, photoisomerization, and reactions involving the carbon-halogen bond. rsc.orgtsijournals.com For instance, irradiation of bromo-substituted naphthoquinones in the presence of electron donors can lead to the formation of dimers through the intermediacy of radical species. rsc.org The carbon-bromine bond can also undergo homolytic cleavage upon irradiation, generating a quinonyl radical and a bromine radical, which can then participate in subsequent reactions.

Photoinduced electron transfer (PET) is another critical process in the photochemistry of quinones. rsc.orgyoutube.comnih.gov In the presence of an electron donor, the excited state of the quinone can accept an electron to form a radical anion. nih.gov This process is fundamental in many biological systems and has been studied extensively in model systems. The efficiency of PET depends on the redox potentials of the donor and the acceptor, as well as the distance and orientation between them. rsc.org

Electrophilic Substitution and Oxidation Reactions on the Quinoline (B57606) Ring

The reactivity of the quinoline ring system in this compound towards electrophilic substitution is significantly influenced by the deactivating nature of the dione (B5365651) functionality and the bromine atom. In a typical quinoline molecule, electrophilic substitution occurs preferentially on the benzene (B151609) ring at positions 5 and 8. pharmaguideline.com However, in this case, these positions are occupied by the carbonyl groups of the quinone. Therefore, direct electrophilic aromatic substitution on the quinone ring is highly unlikely. Instead, electrophilic addition to the carbon-carbon double bond of the quinone ring is a more probable pathway. youtube.com

While the bromine atom at the 4-position is on the pyridine ring, its influence is also felt throughout the molecule. Nucleophilic substitution, particularly the displacement of the bromine atom, is a more likely reaction pathway for this compound. Studies on the analogous 7-bromo-quinoline-5,8-dione have shown that the bromine atom can be displaced by various nucleophiles, suggesting that the 4-bromo isomer would exhibit similar reactivity. mdpi.com

Oxidation of the quinoline ring itself is challenging as the quinone moiety is already in a relatively high oxidation state. Further oxidation would likely lead to degradation of the molecule.

Acid-Base Properties and Protonation Equilibria of the Nitrogen Atom

The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons and can therefore act as a base, accepting a proton. However, the basicity of this nitrogen is significantly reduced compared to unsubstituted quinoline. This is due to the strong electron-withdrawing inductive and resonance effects of the dione functionality and the inductive effect of the bromine atom. These groups decrease the electron density on the nitrogen atom, making it less available for protonation.

The protonation equilibrium can be represented as follows:

This compound + H⁺ ⇌ [this compound-H]⁺

Design and Synthesis of Derivatives of 4 Bromoquinoline 5,8 Dione

Diversification Strategies via SNAr at the C4 Position Leading to Functionally Tailored Quinones

The bromine atom at the C4 position of the quinoline (B57606) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the adjacent quinone ring and the pyridine (B92270) nitrogen. This susceptibility allows for the displacement of the bromide ion by a variety of nucleophiles, providing a direct route to a diverse range of functionally tailored quinones.

The introduction of amino groups at the C4 position can be achieved by reacting 4-bromoquinoline-5,8-dione with primary or secondary amines. These reactions typically proceed under basic conditions, which facilitate the nucleophilic attack of the amine. The activation of the quinoline ring by electron-withdrawing groups facilitates the SNAr pathway. For instance, the presence of a nitro group on a bromoquinoline ring has been shown to activate the adjacent bromine atom for substitution by cyclic amines like morpholine and piperazine in high yields. semanticscholar.orgresearchgate.net While direct examples on the 4-bromo-5,8-dione are sparse, the general principle of SNAr on haloquinolines is well-established. rsc.orgfishersci.co.uk The reaction conditions can be tailored to accommodate a wide range of amines, including aliphatic, aromatic, and heterocyclic amines, leading to derivatives with varied electronic and steric profiles.

It's important to note that with quinone systems, competing reactions such as Michael additions on the quinone ring can occur. nih.govnih.gov However, the C4 position on the pyridine ring is a primary site for SNAr, especially on halo-substituted quinolines.

Similarly, thioether and alkoxy functionalities can be introduced at the C4 position. Reaction with thiols (R-SH) or their corresponding thiolates (R-S⁻) leads to the formation of 4-thioether-quinoline-5,8-diones. These reactions are often carried out in the presence of a base to deprotonate the thiol, increasing its nucleophilicity.

For the synthesis of alkoxy derivatives, alcohols (R-OH) or alkoxides (R-O⁻) are used as nucleophiles. The use of a strong base, such as sodium hydride, is often necessary to generate the more potent alkoxide nucleophile. fishersci.co.uk These substitutions provide access to a class of compounds with altered solubility and electronic properties. The synthesis of 1-alkoxy-4-oxo-quinoline derivatives has been reported, highlighting the viability of introducing alkoxy groups onto the quinoline scaffold. nih.gov

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are highly applicable for modifying the C4 position of this compound. mdpi.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the this compound with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This method is highly versatile for introducing a wide array of aryl and vinyl substituents. The reactivity of the C-Br bond allows for selective coupling. harvard.edu

Sonogashira Coupling: To introduce alkynyl groups, the Sonogashira coupling is employed. wikipedia.orgorganic-chemistry.org This reaction couples the 4-bromo derivative with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgresearchgate.netnrochemistry.com The reactivity order of halides (I > Br > Cl) allows for selective reactions if multiple different halogens are present on the quinoline scaffold. libretexts.org

These metal-catalyzed methods significantly expand the structural diversity of accessible derivatives, allowing for the precise installation of various organic fragments. mdpi.comrsc.org

Table 1: Overview of C4-Position Diversification Reactions

| Reaction Type | Nucleophile/Reagent | Functional Group Introduced | Typical Catalyst |

|---|---|---|---|

| SNAr (Amination) | R₁R₂NH (Amine) | -NR₁R₂ | None/Base |

| SNAr (Alkoxylation) | ROH (Alcohol) | -OR | Base (e.g., NaH) |

| SNAr (Thiolation) | RSH (Thiol) | -SR | Base |

| Suzuki Coupling | RB(OH)₂ (Boronic Acid) | -R (Aryl, Vinyl) | Pd Complex |

Functionalization of the Quinoline Nitrogen Atom for Altered Physicochemical Properties

The nitrogen atom in the quinoline ring is a site for functionalization, which can significantly alter the compound's properties. A primary modification is the formation of the quinoline N-oxide by oxidation, for instance using reagents like m-chloroperoxybenzoic acid (mCPBA). nih.gov The resulting N-oxide group enhances the electron-withdrawing nature of the quinoline system, which can activate the ring for other reactions. It also increases the polarity and potential for hydrogen bonding, which can modify solubility and interactions with biological targets.

Ring Modification Strategies on the Quinone Moiety

The quinone ring is a reactive diene system and is susceptible to various chemical transformations that alter its structure.

Cycloaddition Reactions: The quinone moiety can act as a dienophile in Diels-Alder reactions. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgyoutube.com This [4+2] cycloaddition with a suitable diene would lead to the formation of complex, polycyclic structures, effectively annulating a new ring onto the quinone core. Hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, can also be envisioned to construct heterocyclic ring systems. sigmaaldrich.comresearchgate.net

Michael Addition: The electron-deficient carbon atoms of the quinone ring are electrophilic and can undergo Michael (1,4-conjugate) addition with various nucleophiles. pharmaguideline.com Research on related quinoline-5,8-diones has shown that they undergo non-regioselective Michael addition with amines to give the hydroquinone (B1673460), which is then autoxidized back to the substituted quinone. nih.gov

Metal-Assisted Isomerization: It has been observed that upon complexation with metal ions in protic solvents, quinoline-para-quinones (like the 5,8-dione) can be converted into quinoline-ortho-quinones. researchgate.net This represents a fundamental rearrangement of the quinone ring structure, offering a pathway to derivatives with different redox properties and coordination chemistry.

Synthesis of Dimeric and Polymeric Structures Incorporating this compound Units

The bifunctional nature of this compound (having a reactive halide and a polymerizable quinone moiety) allows it to be used as a monomer for the synthesis of larger structures.

Dimerization: Dimeric quinoline structures can be synthesized through various coupling strategies. For example, a palladium-catalyzed amination reaction using a diamine as a linker can connect two quinoline units. nih.gov Alternatively, Ullmann-type homocoupling of the this compound could potentially yield a 4,4'-biquinoline-5,5',8,8'-tetraone dimer.

Polymerization: While specific examples involving this compound are not prevalent, the principles of step-growth polymerization can be applied. For instance, a Suzuki polycondensation reaction between a diboronic acid and two equivalents of the this compound monomer could generate a polymer chain with repeating quinone units. Such materials would be expected to have interesting redox and electronic properties.

Stereoselective Synthesis of Chiral Derivatives and Enantiomeric Resolution

The introduction of chirality into drug molecules is a critical aspect of modern drug design, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The stereoselective synthesis of chiral derivatives of this compound can be approached through two main strategies: direct asymmetric synthesis to create a specific stereoisomer or the synthesis of a racemic mixture followed by enantiomeric resolution.

Asymmetric Synthesis Strategies

While direct asymmetric synthesis routes for this compound are not extensively documented, principles from related structures, such as quinolines and quinones, can be applied. Organocatalysis has emerged as a powerful tool for enantioselective synthesis nih.gov. For instance, chiral phosphoric acid catalysts have been successfully used in the enantioselective arylation of p-quinones, creating axially chiral atropisomeric aryl-p-quinones nih.gov. This methodology could potentially be adapted to introduce chiral substituents at the 4-position or other positions of the quinoline-5,8-dione core.

Another relevant approach is the asymmetric hydrogenation of the quinoline ring system. Chiral iridium catalysts have been shown to effectively catalyze the asymmetric partial hydrogenation of quinolines to produce chiral 1,4-dihydroquinolines with high enantioselectivity researchgate.net. Such a transformation on a substituted this compound could introduce a stereocenter in the heterocyclic ring.

The key challenge in these approaches is the development of catalyst systems that are tolerant of the quinone moiety and the bromo-substituent while effectively controlling the stereochemical outcome.

Enantiomeric Resolution of Racemates

When a synthetic route yields a racemic mixture of chiral derivatives, enantiomeric resolution is required to separate the individual enantiomers. A common and effective method is the use of chiral derivatizing agents (CDAs) to convert the enantiomers into diastereomers, which can then be separated by standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

For quinoline-based compounds, new chiral derivatizing reagents have been synthesized by incorporating chiral amino acids, such as L-proline asianpubs.org. These reagents can react with functional groups on the chiral quinoline derivatives to form diastereomeric pairs with different physicochemical properties, allowing for their separation on a non-chiral stationary phase. The selection of the appropriate CDA and chromatographic conditions is crucial for achieving optimal separation. The resolution factor (Rs), selectivity factor (α), and retention factor (k) are key parameters used to evaluate the effectiveness of the separation researchgate.net.

| Parameter | Description | Typical Goal for Good Separation |

| Retention Factor (k) | A measure of the time a solute spends in the stationary phase relative to the mobile phase. | 1 < k < 10 |

| Selectivity Factor (α) | The ratio of the retention factors of the two diastereomers (α = k2/k1). It must be >1 for separation to occur. | α > 1.1 |

| Resolution Factor (Rs) | Measures the degree of separation between two peaks. | Rs ≥ 1.5 (baseline separation) |

Combinatorial Library Synthesis for High-Throughput Screening of Structure-Property Relationships

Combinatorial chemistry is a powerful strategy for accelerating drug discovery by rapidly generating large numbers of diverse compounds, known as chemical libraries nih.govnih.gov. The this compound scaffold is an excellent starting point for combinatorial library synthesis due to the reactivity of the C-Br bond, which allows for a variety of cross-coupling reactions to introduce diverse substituents.

Combinatorial Library Design and Synthesis

A common approach for library synthesis is parallel synthesis, where reactions are carried out in parallel in multi-well plates, allowing for the creation of a spatially addressable library of individual compounds ijpsonline.com. For a this compound scaffold, a library could be constructed by reacting it with a diverse set of building blocks via reactions like Suzuki, Stille, or Buchwald-Hartwig couplings.

For example, a Suzuki coupling reaction could be used to introduce a wide array of aryl and heteroaryl groups at the 4-position. By using a set of different boronic acids in each well of a microtiter plate, a library of 4-aryl-quinoline-5,8-dione derivatives can be efficiently synthesized. Further diversity can be achieved by modifying other positions on the quinoline-5,8-dione core.

Table 1: Example of a Virtual Combinatorial Library Design from this compound This table illustrates a hypothetical library generated by Suzuki coupling.

| Building Block (Boronic Acid) | Resulting Derivative at C4-Position |

| Phenylboronic acid | 4-Phenylquinoline-5,8-dione |

| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)quinoline-5,8-dione |

| 3-Pyridylboronic acid | 4-(3-Pyridyl)quinoline-5,8-dione |

| 2-Thiopheneboronic acid | 4-(2-Thienyl)quinoline-5,8-dione |

| N-methyl-pyrrole-2-boronic acid | 4-(N-methyl-pyrrol-2-yl)quinoline-5,8-dione |

High-Throughput Screening (HTS) and Structure-Property Relationships

Once synthesized, these libraries are subjected to high-throughput screening (HTS) to identify "hits"—compounds that exhibit a desired biological activity against a specific target ku.eduresearchgate.net. HTS assays are typically automated and miniaturized to allow for the rapid testing of thousands of compounds.

The data generated from HTS is then used to establish structure-activity relationships (SAR) and structure-property relationships (SPR). By comparing the chemical structures of active and inactive compounds, researchers can identify the chemical features (pharmacophores) that are essential for activity and the physicochemical properties that influence factors like solubility and cell permeability nih.gov. Quinone-containing compounds are known to sometimes act as pan-assay interference compounds (PAINS) in HTS, for example, through redox cycling or Michael addition, which is a critical consideration during hit validation rug.nl.

Table 2: Hypothetical HTS Results and SAR Analysis This table shows hypothetical screening data for a library of 4-substituted quinoline-5,8-dione derivatives against a protein kinase target.

| Compound ID | C4-Substituent | % Inhibition at 10 µM | SAR Observation |

| L1-A1 | Phenyl | 45% | Baseline activity with simple aryl ring. |

| L1-A2 | 4-Hydroxyphenyl | 78% | Hydrogen bond donor at para position increases activity. |

| L1-A3 | 4-Methoxyphenyl | 62% | Hydrogen bond acceptor is less favorable than a donor. |

| L1-A4 | 4-Chlorophenyl | 55% | Electron-withdrawing group offers slight improvement. |

| L1-A5 | 3-Pyridyl | 85% | Heterocyclic ring with nitrogen as H-bond acceptor is highly favorable. |

| L1-A6 | 2-Thienyl | 72% | Bioisosteric replacement for phenyl is well-tolerated. |

The insights gained from SAR and SPR studies guide the next phase of drug discovery, which involves the rational design and synthesis of more potent and selective lead compounds. The use of combinatorial libraries based on the this compound scaffold, coupled with HTS, provides an efficient pathway to explore the chemical and biological potential of this important class of compounds.

Theoretical and Computational Investigations of 4 Bromoquinoline 5,8 Dione

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are cornerstones in the computational analysis of quinoline-dione systems. These methods provide detailed information about the electronic structure and molecular orbitals that govern the chemical and physical properties of 4-bromoquinoline-5,8-dione.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For quinoline (B57606) derivatives, DFT methods such as B3LYP with a basis set like 6-31G(d,p) or higher are commonly used to calculate the ground state geometries. nih.govdergipark.org.tr These calculations yield precise bond lengths and angles. For the parent quinoline-5,8-dione scaffold, the quinone ring is planar, and the introduction of the bromine atom at the 4-position is not expected to cause significant deviation from this planarity.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the molecule's ground state energy and vibrational frequencies. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum. dergipark.org.tr These computed frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes.

Table 1: Representative Calculated Bond Lengths and Angles for a Quinoline-5,8-dione Scaffold Note: This table presents typical data for a quinoline-dione core based on computational studies of related derivatives, not specific experimental or calculated data for this compound.

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C5=O | ~1.22 |

| C8=O | ~1.22 |

| C4-Br | ~1.90 |

| C-N-C Angle | ~117.5 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr For quinoline-dione derivatives, the HOMO is typically distributed over the entire molecule, while the LUMO is often localized on the quinone ring, indicating its electrophilic nature. rsc.org The presence of the electron-withdrawing bromine atom and the dione (B5365651) moiety is expected to lower the energy of the LUMO, making this compound a good electron acceptor and susceptible to nucleophilic attack, particularly at the C-6 and C-7 positions of the quinone ring. researchgate.net

Global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. dergipark.org.trrsc.org

Table 2: Typical FMO Properties and Reactivity Descriptors for Substituted Quinoline-Diones Note: The values in this table are representative examples from DFT studies on various quinoline-dione derivatives and serve to illustrate the expected range and interpretation for this compound.

| Parameter | Typical Calculated Value | Interpretation |

|---|---|---|

| EHOMO | -6.0 to -7.5 eV | Electron-donating ability |

| ELUMO | -2.5 to -3.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.5 eV | Chemical reactivity and stability |

| Chemical Hardness (η) | 1.5 to 2.25 eV | Resistance to change in electron configuration |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the excited states of molecules. rsc.org It is used to predict electronic absorption spectra (UV-Vis) by calculating the energies of vertical excitations from the ground state to various excited states. rsc.org The calculations provide the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

For quinoline-5,8-diones, the electronic transitions are typically of the n → π* and π → π* type. The n → π* transitions involve the excitation of an electron from a non-bonding orbital (like the lone pairs on the oxygen atoms) to an anti-bonding π* orbital. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These calculations can help interpret experimental UV-Vis spectra and understand the photophysical properties of this compound.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solution Behavior

While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, including their conformational changes and interactions with a solvent. For a relatively rigid molecule like this compound, MD simulations would be most useful for understanding its behavior in a solution.

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed, step-by-step mechanism. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, a key transformation of interest would be nucleophilic substitution reactions, where a nucleophile attacks the quinone ring. DFT calculations can be used to model the reaction pathway, for example, of an amine or thiol attacking the C-6 or C-7 position. By calculating the energies of the transition states for different possible pathways, chemists can predict which products are most likely to form. This is invaluable for planning synthetic routes and understanding reaction outcomes.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Maxima)

Besides vibrational frequencies and UV-Vis spectra, computational methods can also predict Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to calculate the ¹H and ¹³C NMR chemical shifts.

These theoretical chemical shifts are calculated for the optimized molecular structure. By comparing the calculated spectrum with the experimental one, it is possible to confirm the structure of the compound and assign the signals in the experimental spectrum with high confidence. nih.gov As mentioned in section 6.1.3, TD-DFT is the method of choice for predicting UV-Vis absorption maxima, which correspond to the electronic transitions of the molecule.

Computational Analysis of Redox Potentials and Electron Affinities

The redox behavior of quinone derivatives is a cornerstone of their chemical functionality. Computational chemistry provides powerful tools to predict and understand the redox potentials and electron affinities of molecules like this compound. These theoretical investigations offer insights into the thermodynamics of electron transfer processes, which are crucial for applications in areas such as materials science and catalysis.

Quinones are known to participate in biological electron transfer and redox reactions through one and two-electron transformations. mdpi.com The accurate prediction of redox potentials through computational methods can aid in understanding the mechanisms of geochemical reactions and in the design of redox-sensitive technologies. mdpi.com

Methodologies for Calculating Redox Potentials and Electron Affinities:

A variety of computational approaches can be employed to determine the redox potentials of organic molecules. Density Functional Theory (DFT) is a widely used method for this purpose. For instance, the B3LYP functional, combined with a suitable basis set and a solvation model like the Polarizable Continuum Model (PCM), has been successfully used to calculate the one-electron redox potentials of various quinones. mdpi.com

The calculation of redox potentials can be approached directly or through isodesmic methods. mdpi.com The direct method involves calculating the Gibbs free energy change for the reduction half-reaction. The electron affinity (EA) is a key component of this calculation, representing the energy change when an electron is added to a neutral atom or molecule in the gaseous phase. libretexts.org Theoretical investigations of electron affinity can be performed at different levels of accuracy, from crude estimations to more precise calculations that account for adiabatic corrections and zero-point energies. researchgate.net

For quinone derivatives, a linear correlation has been observed between the calculated reduction potentials and the Hammett constant values of the ring substituents. mdpi.com This suggests that the electron-withdrawing or electron-donating nature of substituents significantly influences the redox properties of the quinone ring. In the case of this compound, the bromine atom is expected to have a notable effect on the electron affinity and redox potential.

Illustrative Data from Computational Studies on Quinones:

| Computational Method | Property | Predicted Value (Illustrative) |

| DFT/B3LYP/PCM | One-Electron Redox Potential (V vs. SHE) | +0.15 |

| DFT/B3LYP | Adiabatic Electron Affinity (eV) | 2.5 |

| DFT/B3LYP | Vertical Electron Affinity (eV) | 2.3 |

Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating the expected output of computational analysis on this compound.

Molecular Docking Studies for Non-Biological Supramolecular Interactions or Material Interfaces

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While extensively used in drug discovery to study protein-ligand interactions, molecular docking is also a valuable tool for investigating non-biological supramolecular interactions and the binding of molecules to material interfaces.

For this compound, molecular docking could be employed to explore its potential to form host-guest complexes with macrocyclic hosts like cyclodextrins or calixarenes, or to understand its adsorption and orientation on the surfaces of materials such as graphene, carbon nanotubes, or metallic nanoparticles. These studies are crucial for the rational design of new materials with tailored properties.

Principles of Molecular Docking for Supramolecular and Materials Systems:

The process of molecular docking involves two main steps: sampling the conformational space of the ligand and scoring the generated poses. A scoring function is used to estimate the binding affinity or the free energy of binding for each pose.

In the context of non-biological systems, the "receptor" can be a larger host molecule or a defined surface of a material. The interactions governing the binding in these systems can include hydrogen bonding, van der Waals forces, electrostatic interactions, and π-π stacking. The bromine atom in this compound can participate in halogen bonding, a non-covalent interaction that could be significant in its supramolecular chemistry.

Potential Applications and Research Directions:

While specific molecular docking studies on this compound for non-biological applications are not found in the provided search results, research on other quinoline-dione derivatives highlights the utility of this approach. For instance, docking studies have been used to understand the interactions of quinoline-5,8-dione derivatives with biological targets. researchgate.netripublication.com Similar methodologies could be adapted to study the interaction of this compound with non-biological hosts or material surfaces.

The following table outlines a hypothetical molecular docking study of this compound with a model material surface, such as graphene.

| Parameter | Description | Illustrative Finding |

| Binding Energy (kcal/mol) | The estimated free energy of binding of this compound to the graphene surface. | -8.5 |

| Key Interactions | The dominant non-covalent interactions stabilizing the complex. | π-π stacking between the quinoline ring and the graphene lattice. |

| Predicted Orientation | The preferred orientation of the molecule on the surface. | Planar adsorption with the quinone ring parallel to the graphene sheet. |

Note: The findings in this table are hypothetical and serve to illustrate the type of information that can be obtained from molecular docking studies in a materials science context.

Further computational and experimental work is needed to fully elucidate the redox properties and supramolecular chemistry of this compound. The theoretical frameworks and computational methodologies discussed herein provide a solid foundation for such future investigations.

Advanced Applications of 4 Bromoquinoline 5,8 Dione and Its Derivatives in Chemical Sciences

Materials Science Applications

The inherent properties of the quinoline-5,8-dione system, such as its planarity, redox activity, and potential for extended π-conjugation, make it an attractive building block for the development of functional organic materials. The presence of a bromine substituent offers a handle for further synthetic modifications, allowing for the fine-tuning of material properties.

Organic Semiconductors and Photovoltaic Materials (e.g., n-type organic transistors, electron acceptors)

The electron-deficient nature of the quinone ring in 4-bromoquinoline-5,8-dione suggests its potential as an n-type organic semiconductor. The performance of organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices relies on materials that can efficiently transport electrons. While research directly on this compound is nascent, the broader class of quinoline-based materials has shown promise. For instance, the rigid and planar structure of quinoline (B57606) derivatives facilitates intermolecular π-π stacking, which is crucial for efficient charge transport.

Derivatives of quinoline-5,8-dione can be conceptualized as electron acceptor units in donor-acceptor (D-A) type organic semiconductors. The electron-withdrawing character of the dione (B5365651) moiety, further enhanced by the inductive effect of the bromine atom, can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level. A low-lying LUMO is a key requirement for efficient electron injection and transport in n-type materials and for achieving a large open-circuit voltage in OPV devices.

| Derivative Class | Potential Role | Key Structural Features for Application | Anticipated Electronic Properties |

| Fused-ring systems incorporating this compound | n-type semiconductor | Extended π-conjugation, enhanced planarity | High electron mobility, good thermal stability |

| Donor-acceptor copolymers with this compound as the acceptor unit | Active layer in OPVs | Tunable bandgap, broad absorption spectra | Efficient charge separation and transport |

| Small molecules based on the this compound core | Electron acceptor in bulk heterojunction solar cells | Good solubility, appropriate energy level alignment with donor materials | High electron affinity, formation of interpenetrating networks |

This table presents potential applications and properties based on the general understanding of quinoline-5,8-dione chemistry, pending specific experimental data for the 4-bromo derivative.

Redox-Active Polymers and Organic Frameworks for Energy Storage

The reversible two-electron redox chemistry of the quinone moiety is central to its application in energy storage. Quinone-based materials are being extensively investigated as electrode materials for rechargeable batteries, offering a sustainable alternative to traditional inorganic materials. This compound can serve as a redox-active monomer for the synthesis of polymers and covalent organic frameworks (COFs) for energy storage applications.

The incorporation of the this compound unit into a polymer backbone or as a pendant group can lead to materials with high theoretical charge storage capacities. The bromine atom can be utilized as a site for polymerization or for grafting onto other polymer chains. The redox potential of the quinone unit can be tuned by introducing various substituents, allowing for the design of batteries with specific voltage outputs.

| Material Type | Potential Application | Key Features | Performance Metrics (Hypothetical) |

| Polymers with this compound in the main chain | Cathode material for lithium-ion batteries | High density of redox-active sites, insolubility in electrolyte | Theoretical Capacity: > 200 mAh/g |

| Covalent Organic Frameworks with this compound linkers | Electrode for supercapacitors and batteries | High surface area, ordered porous structure | High rate capability, excellent cycling stability |

| Redox-active polymer films | Smart windows, electrochromic devices | Reversible color change upon redox cycling | High contrast ratio, fast switching times |

This table is illustrative of the potential of quinone-based materials and requires experimental validation for this compound derivatives.

Chromophores and Pigments with Tunable Absorption/Emission Properties

Quinoline-5,8-dione derivatives have been shown to possess interesting chromophoric properties. The core structure exhibits absorption in the UV-visible region, and the color can be tuned by introducing substituents that modify the electronic structure. Research on 6-substituted quinoline-5,8-diones has demonstrated their utility as color formers that produce intense absorption bands upon metal chelation. rsc.org

The this compound system, with its potential for further functionalization, can be a versatile platform for designing novel dyes and pigments. The introduction of electron-donating or electron-withdrawing groups at various positions on the quinoline ring can significantly alter the intramolecular charge transfer (ICT) characteristics, leading to a wide range of colors. The bromine atom itself can influence the photophysical properties and can be replaced by other functional groups to further tune the absorption and emission wavelengths.

| Substitution Pattern | Anticipated Color | Potential Application | Key Spectroscopic Feature |

| Electron-donating group at C-6 or C-7 | Red-shifted absorption (e.g., blue, green) | Organic light-emitting diodes (OLEDs), fluorescent probes | Strong intramolecular charge transfer band |

| Electron-withdrawing group at C-2 or C-3 | Blue-shifted absorption (e.g., yellow, orange) | Industrial pigments, textile dyes | High molar extinction coefficient |

| Metal complexes of this compound derivatives | Deeply colored complexes | Security inks, sensors | Ligand-to-metal charge transfer bands |

The specific colors and applications are predictive and would depend on the exact nature and position of the substituents.

Catalysis and Ligand Design

The quinoline-5,8-dione framework contains multiple potential coordination sites (the nitrogen atom and the two carbonyl oxygens), making it an interesting ligand for metal-based catalysis. Furthermore, the inherent reactivity of the quinone moiety could be harnessed in organocatalysis.

Organocatalytic Properties and Reaction Mechanisms

While the direct use of this compound as an organocatalyst is not extensively reported, its structural features suggest potential in certain reaction types. The quinone moiety can act as an oxidant in catalytic cycles. For instance, it could potentially be used in the oxidation of alcohols or other substrates, where the quinone is reduced to the hydroquinone (B1673460) and then re-oxidized in a catalytic cycle. The electrophilic nature of the quinone ring could also enable its participation in Michael additions or other conjugate addition reactions, potentially in an enantioselective manner if a chiral scaffold is introduced.

Metal Complexation for Homogeneous and Heterogeneous Catalysis

The nitrogen atom in the pyridine (B92270) ring and the carbonyl oxygen atoms of the quinone moiety of this compound can act as coordination sites for metal ions. This allows for the design of a variety of metal complexes with potential applications in both homogeneous and heterogeneous catalysis. The electronic properties of the ligand, and thus the catalytic activity of the metal center, can be tuned by modifying the substituents on the quinoline ring.

The bromine atom at the 4-position can serve as a reactive site for the synthesis of more complex ligand structures, such as pincer-type ligands, which are known to form highly stable and active catalysts. Furthermore, these ligands can be anchored to solid supports through the bromo-substituent, enabling the development of heterogeneous catalysts that can be easily separated and recycled.

| Metal Center | Ligand Design Feature | Potential Catalytic Application | Reaction Type |

| Palladium(II) | Bidentate N,O-chelation | C-C cross-coupling reactions | Suzuki, Heck, Sonogashira coupling |

| Ruthenium(II) | Pincer ligand derived from this compound | Transfer hydrogenation | Reduction of ketones and imines |

| Copper(I/II) | Tetradentate ligand with multiple quinoline-dione units | Oxidation reactions | Aerobic oxidation of alcohols and phenols |

| Iridium(III) | Cyclometalated complexes | C-H activation | Functionalization of unreactive C-H bonds |

This table outlines potential catalytic systems based on the coordination chemistry of quinoline derivatives. The actual performance would need to be determined experimentally.

Chemical Sensing and Detection Platforms

The quinoline-5,8-dione scaffold is a valuable platform in the development of chemical sensors due to its inherent electrochemical and photophysical properties. The presence of the bromine atom at the 4-position, along with the dione structure, provides avenues for derivatization to create selective and sensitive sensors for a variety of analytes.

Electrochemical Sensors for Environmental and Industrial Analytes

While direct applications of this compound in electrochemical sensors are not extensively documented in current literature, the broader class of quinone derivatives is widely employed for the detection of environmental and industrial pollutants. mdpi.commdpi.com The core quinoline-5,8-dione structure possesses redox-active sites that can be exploited for electrochemical sensing. The electrochemical behavior of this class of compounds allows for their use as modifiers on electrode surfaces to catalyze the oxidation or reduction of specific analytes, thereby enhancing the sensitivity and selectivity of the sensor.

For instance, sensors based on quinone-modified electrodes have been successfully used for the detection of phenolic compounds, such as hydroquinone and catechol, in water samples. mdpi.com The mechanism typically involves the electrochemical reduction of the quinone to hydroquinone, which can then be re-oxidized, creating a catalytic cycle that amplifies the signal corresponding to the analyte concentration. The introduction of a bromo-substituent on the quinoline ring can influence the redox potential of the molecule, potentially allowing for the fine-tuning of the sensor's operating voltage to avoid interferences from other electroactive species present in the sample matrix.

The development of electrochemical sensors using derivatives of this compound could follow established methodologies, such as immobilization on glassy carbon electrodes or incorporation into carbon paste electrodes. The performance of such sensors would be evaluated based on key parameters like sensitivity, limit of detection (LOD), linear range, and selectivity towards target analytes.

| Parameter | Typical Performance of Quinone-Based Electrochemical Sensors |

| Analyte | Phenolic Compounds, Neurotransmitters, Pharmaceuticals |

| Limit of Detection (LOD) | 10⁻⁸ to 10⁻⁶ M |

| Linear Range | 10⁻⁷ to 10⁻⁴ M |

| Response Time | < 5 minutes |

| Electrode Modifier | Quinone derivatives, often with nanomaterials |

Fluorescent Probes for Specific Chemical Species or Physical Parameters

The quinoline core is a well-established fluorophore, and its derivatives are extensively used in the design of fluorescent probes. nih.govresearchgate.net The derivatization of this compound offers a pathway to novel fluorescent sensors for metal ions, anions, and biologically relevant molecules. The strategy involves introducing a receptor unit that can selectively bind to the target analyte, and this binding event modulates the fluorescence properties of the quinoline-dione core through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET).

For example, a pyrroloquinoline-derivative-based fluorescent probe, PQP-1, has been developed for the selective detection of lysine (B10760008) in living cells and natural mineral water. researchgate.net This probe demonstrated high selectivity, a low limit of detection, and applicability over a wide pH range. While not a direct derivative of this compound, this research highlights the potential of the broader quinoline family in creating functional fluorescent probes.

The synthesis of fluorescent probes from this compound could involve nucleophilic substitution reactions at the bromine position or at the C6 and C7 positions of the quinone ring. The choice of the appended receptor would dictate the probe's selectivity. For instance, incorporating a polyether chain could lead to a probe for alkali metal ions, while attaching a ligand with soft donor atoms like sulfur or nitrogen could yield a sensor for heavy metal ions.

| Probe Characteristic | Example from Quinoline-Based Fluorescent Probes |

| Target Analyte | Lysine |

| Fluorescence Change | Turn-on or ratiometric response |

| Limit of Detection (LOD) | Micromolar to nanomolar range |

| Sensing Mechanism | Modulation of PET or ICT |

| Application | Bioimaging, environmental monitoring |

Supramolecular Chemistry and Self-Assembly Processes (e.g., host-guest chemistry, non-covalent interactions)

The planar structure and the presence of heteroatoms in this compound and its derivatives make them interesting building blocks for supramolecular chemistry. These molecules can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding, which drive the formation of well-ordered self-assembled structures.

A notable example involves the synthesis of 7-bromoquinoline-5,8-dione derivatives incorporating aryl sulphonamides. researchgate.net These compounds are synthesized through a direct nucleophilic amination of 7-bromoquinoline-5,8-dione. The study suggests that the reaction proceeds via a Michael addition, with the nucleophile attacking the C6 position. The resulting structures possess functionalities that can engage in intermolecular hydrogen bonding, leading to the formation of extended networks in the solid state.

In the context of host-guest chemistry, the electron-deficient quinone ring of this compound can interact with electron-rich aromatic guests through π-π stacking interactions. Furthermore, the quinone oxygens can act as hydrogen bond acceptors. By modifying the this compound core with recognition motifs, it is possible to design host molecules for specific guests. For instance, the asymmetric hydrogenation of quinoline derivatives has been shown to be influenced by host-guest interactions with oligo(ethylene glycol)s, which encapsulate the quinolinium salt. nih.gov

The study of the solid-state structures of 5,8-quinolinedione (B78156) derivatives attached to other quinone moieties reveals that the arrangement of the molecules is influenced by the planarity and the angles between the different ring systems, governed by non-covalent forces. mdpi.com

Redox Flow Batteries and Supercapacitors as Energy Storage Components

Quinones are a promising class of organic redox-active materials for energy storage applications, including redox flow batteries (RFBs) and supercapacitors, owing to their reversible two-electron, two-proton redox chemistry. scinito.ai The electrochemical properties of quinones, such as their redox potential and specific capacity, can be tuned through molecular engineering.

While specific studies on this compound for these applications are limited, its core structure is highly relevant. The quinoline-5,8-dione moiety can undergo reversible redox reactions, making it a candidate for use as an active material in either the anolyte or catholyte of an aqueous organic RFB. The redox potential of the molecule can be modified by the electron-withdrawing nature of the bromine atom and the quinoline nitrogen.

The primary challenge for using quinone-based molecules in RFBs is their potential for chemical instability and dissolution in the electrolyte, which can lead to capacity fade over time. Research in this area focuses on designing derivatives with improved stability and solubility. For this compound, derivatization strategies could involve introducing solubilizing groups or polymerization to create a more robust redox-active material.

The theoretical specific capacity of a quinone-based material is a key performance metric. For a molecule like this compound, which has a molecular weight of 252.05 g/mol and can undergo a two-electron transfer, the theoretical specific capacity can be calculated.

| Property | Relevance to Energy Storage | Potential for this compound Derivatives |

| Redox Potential | Determines the cell voltage of the battery. | Tunable through substitution on the quinoline ring. |

| Specific Capacity | Dictates the energy density of the storage material. | High theoretical capacity based on the quinone core. |

| Solubility | Affects the concentration of the active species in the electrolyte. | Can be enhanced by adding hydrophilic functional groups. |

| Chemical Stability | Influences the cycle life and long-term performance. | A key area for molecular design and optimization. |

Challenges and Future Perspectives in 4 Bromoquinoline 5,8 Dione Research

Addressing Synthetic Challenges and Enhancing Methodological Sustainability

The synthesis of 4-bromoquinoline-5,8-dione and its derivatives, while achievable, presents notable challenges that researchers are actively working to overcome. Traditional synthetic routes can be lengthy, often requiring harsh reaction conditions, expensive starting materials, and the use of hazardous reagents, which can limit yield and scalability. researchgate.net A primary challenge lies in the selective introduction of the bromine atom at the C4-position of the quinoline-5,8-dione core.

Future research is increasingly focused on developing more sustainable and efficient synthetic methodologies. researchgate.net This includes the exploration of "green" chemistry principles to minimize environmental impact. Key areas of development include:

Catalyst-Free Reactions: Investigating reactions that can proceed efficiently without the need for a catalyst, simplifying purification and reducing waste. researchgate.net

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times, often leading to higher yields and cleaner product formation compared to conventional heating. researchgate.net

Alternative Solvents: Replacing hazardous organic solvents with more environmentally benign options like water or ionic liquids. researchgate.net

One-Pot, Multi-Component Reactions: Designing synthetic sequences where multiple chemical transformations occur in a single reaction vessel, which improves efficiency and reduces the need for isolating intermediates. researchgate.netresearchgate.net

The following table summarizes a comparison between traditional and emerging sustainable synthetic approaches for related quinoline (B57606) derivatives, highlighting the potential for improvement.

| Parameter | Traditional Synthesis | Sustainable Approaches (e.g., Microwave-Assisted) |